Coniferaldehyde

Overview

Description

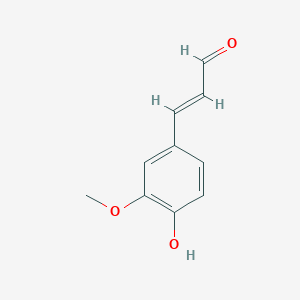

Coniferaldehyde (C₁₀H₁₀O₃), also known as coniferyl aldehyde, is a phenolic aldehyde derived from the phenylpropanoid pathway. It serves as a critical intermediate in lignin biosynthesis, contributing to the structural integrity of plant cell walls . Structurally, it features a guaiacyl (4-hydroxy-3-methoxyphenyl) moiety linked to an unsaturated aldehyde group, distinguishing it from other lignin-related aldehydes. This compound is abundant in lignified tissues of both herbaceous and woody plants, where its incorporation into lignin is tightly regulated by genetic and cellular mechanisms . Beyond its biological role, this compound is a key flavor compound in aged spirits and wines, contributing to aromatic complexity through oxidative transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferulaldehyde can be synthesized through several methods:

Oxidation of Coniferyl Alcohol: Coniferyl alcohol can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to produce ferulaldehyde.

Reduction of Coniferyl Acid: Coniferyl acid can be reduced using reducing agents like lithium aluminum hydride to yield ferulaldehyde.

Cleavage of Lignin: Ferulaldehyde can also be obtained as a degradation product during the cleavage of lignin, a complex polymer found in the cell walls of plants.

Industrial Production Methods

Industrial production of ferulaldehyde typically involves the extraction and purification from plant sources rich in lignin. The process includes:

Extraction: Plant materials are subjected to solvent extraction to isolate lignin.

Hydrolysis: The extracted lignin is hydrolyzed under acidic or alkaline conditions to break down the polymer and release ferulaldehyde.

Purification: The crude ferulaldehyde is purified using techniques such as distillation or chromatography to obtain the final product.

Chemical Reactions Analysis

Biosynthetic Reactions

Coniferaldehyde serves as a central intermediate in lignin and flavonoid biosynthesis:

(a) Hydroxylation to Sinapaldehyde

In Liquidambar styraciflua (sweetgum), this compound undergoes hydroxylation at the C5 position via coniferyl aldehyde 5-hydroxylase (CA5H) , producing sinapaldehyde. This reaction is essential for syringyl lignin synthesis .

(b) Reduction to Coniferyl Alcohol

Dehydrogenases reduce this compound to coniferyl alcohol, a monolignol precursor for lignin polymerization :

Oxidation Reactions

This compound reacts with oxidizing agents, leading to side-chain cleavage:

(a) Reaction with Hydrogen Peroxide (H₂O₂)

In acidic conditions, H₂O₂ cleaves this compound’s α,β- or β,γ-bonds, yielding vanillin (4-hydroxy-3-methoxybenzaldehyde) and glyoxylic acid :

(b) Reaction with Peracetic Acid (CH₃COOOH)

Peracetic acid oxidizes this compound more efficiently than H₂O₂, producing 5-carboxyvanillin and 2-methoxyhydroquinone as major products .

| Oxidizing Agent | Major Products | Yield |

|---|---|---|

| H₂O₂ | Vanillin, Glyoxylic Acid | 40–50% |

| CH₃COOOH | 5-Carboxyvanillin, 2-Methoxyhydroquinone | 65–75% |

Glycosylation

This compound forms β-D-glucosides via enzymatic glycosylation. In Balanophora japonica, UDP-glucosyltransferase catalyzes this reaction, yielding This compound glucoside (C₁₆H₂₀O₈) :

Key Properties of this compound Glucoside

Polymerization in Lignin Formation

This compound residues incorporate into lignin via radical coupling mechanisms. In situ studies using the Wiesner test (phloroglucinol/HCl) reveal that this compound integrates into lignin polymers at both terminal and internal positions, influencing cell wall mechanical properties . Genetic disruptions in Arabidopsis thaliana alter this compound accumulation patterns, confirming cell type-specific regulation of its polymerization .

Radioprotective Activity

This compound activates heat shock factor 1 (HSF1) by phosphorylating Ser326 via ERK1/2 signaling. This upregulates protective heat shock proteins (HSP27, HSP70), mitigating radiation-induced apoptosis in normal cells .

Experimental Findings

-

In vitro : CA pretreatment reduced IR-induced PARP cleavage by 45% (p < 0.01) .

-

In vivo : this compound decreased IR-induced bone marrow cell death by 56% in murine models .

Analytical Detection Methods

This compound is identified using:

Scientific Research Applications

Neuroprotective Effects

Coniferaldehyde has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Research indicates that CFA can enhance neuronal viability and exhibit strong neuroprotective effects against mitochondrial dysfunction and amyloid-beta (Aβ) toxicity.

- Study Overview : In a study using the APP/PS1 mouse model of AD, CFA was administered at a dosage of 0.2 mmol kgd. Results showed significant reductions in Aβ deposits and improvements in learning and memory capabilities among treated mice. The mechanism was linked to the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

| Parameter | Control Group | CFA Treatment Group |

|---|---|---|

| Aβ Deposits (μg/g brain tissue) | 50 ± 5 | 10 ± 2 |

| Learning & Memory Score | 30 ± 3 | 70 ± 5 |

Anti-Inflammatory Properties

CFA has shown promise as an anti-inflammatory agent. It inhibits inflammatory responses mediated by leptomeningeal cells, which are implicated in neuroinflammation and neurodegenerative diseases.

- Mechanism of Action : The inhibition occurs through suppression of the JAK2/STAT signaling pathway, which is crucial for transmitting inflammatory signals from immune cells to brain-resident microglia . This finding suggests that CFA could be beneficial in developing treatments for conditions characterized by chronic inflammation.

Radiation Protection

This compound has been explored for its protective effects against radiation-induced damage. Studies indicate that it can induce heat shock factor 1 (HSF1), which helps protect normal cells from damage caused by ionizing radiation or chemotherapy.

- Research Findings : In vitro experiments demonstrated that CFA significantly reduced cell death and DNA damage in normal cells exposed to radiation, suggesting its potential as a radioprotective agent .

Cartilage Protection

Recent studies have investigated the role of CFA in preventing articular cartilage destruction, particularly in osteoarthritis (OA). CFA appears to activate the Nrf2/HO-1 signaling pathway, which is known to confer protective effects on cartilage.

- Experimental Results : In murine models of OA, CFA treatment led to decreased markers of cartilage degradation and improved joint function compared to untreated controls .

Pharmacological Insights

This compound's pharmacological properties extend beyond neuroprotection and anti-inflammation. It has been identified as a compound with potential applications in various medicinal formulations due to its low toxicity and favorable safety profile.

Mechanism of Action

Ferulaldehyde exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, reducing the production of pro-inflammatory cytokines.

Antioxidant: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.

Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Coniferaldehyde and Related Aldehydes

| Compound | Core Structure | Functional Groups | Key Role(s) |

|---|---|---|---|

| This compound | Guaiacyl (4-OH, 3-OCH₃) | Aldehyde, propenal | Lignin precursor; flavor compound |

| Syringaldehyde | Syringyl (4-OH, 3,5-OCH₃) | Aldehyde | Lignin oxidation product; aroma compound |

| Sinapaldehyde | Syringyl (4-OH, 3,5-OCH₃) | Aldehyde, propenal | Lignin biosynthesis; antioxidant |

| Vanillin | Guaiacyl (4-OH, 3-OCH₃) | Aldehyde | Flavor compound; lignin degradation |

| Ferulic Acid | Guaiacyl (4-OH, 3-OCH₃) | Carboxylic acid | Lignin precursor; antioxidant |

Key Insights :

- This compound vs. Syringaldehyde: While both are phenolic aldehydes, syringaldehyde lacks the propenal side chain of this compound, making it less reactive in lignin polymerization. Syringaldehyde is primarily a lignin oxidation product, whereas this compound is a direct precursor .

- This compound vs. Sinapaldehyde : Sinapaldehyde has a syringyl core (dual methoxy groups at C3 and C5), enabling distinct polymerization patterns in lignin. This compound is preferentially incorporated into guaiacyl-type lignin, while sinapaldehyde contributes to syringyl-type lignin .

- This compound vs. Vanillin : Vanillin is a degradation product of this compound via oxidation, explaining its prevalence in aged spirits. This compound is more resistant to oxidation due to its cinnamic nature .

Metabolic Pathways and Enzyme Kinetics

Key Insights :

- GH2 Kinetics : Rice GH2 exhibits higher affinity for this compound (Km = 15.2 μM) than sinapaldehyde (Km = 71.4 μM), indicating a preference for guaiacyl-type substrates .

- MtCAD1 Specificity : Medicago truncatula CAD1 shows similar catalytic efficiency for this compound and 4-coumaraldehyde, suggesting evolutionary conservation in lignin pathway regulation .

Behavior in Industrial and Environmental Contexts

Table 3: Concentration Trends in Aged Wine Spirits (mg/L)

| Compound | Aging Time (Days) | O15 (Low Oxidation) | O60 (High Oxidation) |

|---|---|---|---|

| This compound | 270 | 5.1 | 5.1 |

| 365 | 5.7 | 8.9 | |

| Syringaldehyde | 270 | 18.9 | 18.9 |

| 365 | 19.5 | 19.5 |

Key Insights :

- This compound accumulates significantly under high oxidative conditions (O60), reaching 8.9 mg/L at 365 days, whereas syringaldehyde remains stable due to its syringyl structure's oxidation resistance .

- In contrast, sinapaldehyde decreases sharply in medium-plus toasting conditions (e.g., from 15.06 mg/L in MT6 to 1.42 mg/L in MPT6), highlighting its instability compared to this compound .

Genetic and Developmental Regulation

- Cell-Type Specificity: this compound incorporation varies between cell types (e.g., xylem fibers vs. parenchyma) and is regulated by distinct biosynthetic routes.

- Temperature Sensitivity : Cold stress reduces this compound levels by 50% in plants, whereas sinapinaldehyde increases, suggesting divergent roles in stress adaptation .

Biological Activity

Coniferaldehyde (CFA) is a phenolic compound predominantly found in various plants, particularly in the essential oils of coniferous trees. It is recognized for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-carcinogenic effects. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD).

- Mechanism of Action : this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to increased expression of antioxidant enzymes and enhances mitochondrial function, thereby promoting neuronal viability .

- Research Findings : In a study involving an APP/PS1 mouse model of Alzheimer's disease, administration of CFA significantly improved learning and memory capabilities while reducing amyloid-beta (Aβ) deposits in the brain. The treatment resulted in a notable decrease in toxic soluble Aβ peptides and preserved neuronal integrity .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects through its action on immune cells.

- Cellular Studies : In RAW264.7 macrophage cells, CFA inhibited lipopolysaccharide (LPS)-induced apoptosis via the PKC α/β II/Nrf-2/HO-1 dependent pathway. This suggests its potential in managing inflammatory conditions by modulating macrophage activity .

- Case Study : In a murine model of osteoarthritis, CFA treatment reduced the expression of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines such as IL-1 and IL-6, indicating its therapeutic potential against joint inflammation .

Anticancer Potential

The compound also shows promise in cancer research.

- In Vitro Studies : this compound has demonstrated anti-proliferative activity against various cancer cell lines. For instance, it was found to inhibit cell proliferation in HeLa cells with an IC50 value that indicates significant potency compared to standard chemotherapy agents .

- Mechanism : The anticancer effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression through oxidative stress pathways and modulation of signaling cascades related to cancer cell survival .

Summary of Biological Activities

The following table summarizes the biological activities of this compound along with their respective mechanisms:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Coniferaldehyde in plant extracts, and how can their accuracy be validated?

- Methodological Answer : this compound can be quantified using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Fluorescence spectroscopy coupled with multivariate statistical methods (e.g., PCA, HCA) is effective for rapid identification in complex matrices like alcoholic beverages . Validation requires calibration curves with certified reference standards, spike-and-recovery tests, and inter-laboratory reproducibility checks.

Q. What extraction techniques optimize this compound yield from lignocellulosic biomass?

- Methodological Answer : Ethanol-based solvent extraction under reflux conditions is commonly used, followed by chromatographic purification (e.g., silica gel column chromatography). For plant-derived samples like hawthorn charcoal, sequential extraction with ethyl acetate enhances isolation efficiency . Pre-treatment steps (e.g., drying, inert impurity removal) must minimize degradation, as this compound is heat-sensitive .

Q. How can researchers confirm the identity of newly synthesized this compound derivatives?

- Methodological Answer : Combine spectral techniques:

- NMR for functional group analysis (e.g., aldehyde proton at δ 9.6–10.0 ppm).

- Mass spectrometry (MS) for molecular ion peaks ([M+H]+ at m/z 179).

- Infrared (IR) spectroscopy to verify C=O stretching (~1680 cm⁻¹) and aromatic C-O bonds .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-inflammatory effects, and how can conflicting data from different cell models be resolved?

- Methodological Answer : this compound suppresses NF-κB by inhibiting IκB-α degradation in LPS-induced RAW 264.7 macrophages , but conflicting reports suggest HO-1 induction via PKC/Nrf-2 pathways . To resolve discrepancies:

- Use isoform-specific inhibitors (e.g., PKCα/β II siRNA) to isolate pathways.

- Perform comparative assays across cell lines (e.g., primary macrophages vs. RAW 264.7).

- Validate findings with in vivo models (e.g., murine inflammation assays) .

Q. How do molecular docking studies inform this compound’s interaction with KATP channels, and what limitations exist in computational predictions?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) show this compound binds sulfonylurea receptor-1 (SUR1) at R1300 and W1297 residues, akin to glibenclamide . Limitations include:

- Overlooking dynamic protein conformations (use molecular dynamics for refinement).

- Validating predictions with electrophysiology (e.g., patch-clamp on pancreatic β-cells).

- Cross-referencing with mutagenesis studies to confirm critical binding sites .

Q. What experimental designs mitigate variability in assessing this compound’s hemostatic efficacy?

- Methodological Answer : Standardize in vitro assays:

- Thrombin time (TT) : Use platelet-poor plasma to exclude confounding factors.

- Fibrinogen quantification : ELISA with anti-fibrinogen antibodies.

- Control for batch-to-batch variability in plant sources via metabolomic profiling . For in vivo models, employ tail-bleeding assays in rodents with heparin-induced coagulopathy .

Q. How can ADME/Tox properties of this compound be systematically evaluated for therapeutic potential?

- Methodological Answer :

- Absorption : Caco-2 cell monolayers to predict intestinal permeability.

- Metabolism : Liver microsome assays to identify cytochrome P450 interactions.

- Toxicity : Acute oral toxicity (OECD 423) for LD₅₀ determination. Computational tools (e.g., ProTox-II) predict hepatotoxicity and classify compounds under GHS .

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches address variability in this compound’s bioactivity data across studies?

- Methodological Answer : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to differentiate dose-dependent effects. For heterogeneous datasets, meta-analysis with random-effects models accounts for study-specific variances . Report confidence intervals and effect sizes to contextualize significance .

Q. How should researchers design experiments to distinguish between this compound’s direct and indirect mechanisms in insulin secretion?

- Methodological Answer :

- Use KATP channel knockout β-cell models to isolate channel-independent pathways.

- Measure intracellular Ca²⁺ flux (Fura-2 AM staining) alongside insulin ELISA.

- Compare results with sulfonylurea controls (e.g., glimepiride) to identify overlapping pathways .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound isolation and bioactivity studies?

- Methodological Answer :

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Reagents : Use commercial this compound (≥95% purity) or publish full spectral data for in-house isolates .

- Pre-registration : Outline experimental protocols on platforms like OSF to reduce publication bias .

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-7,12H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZBBWMURDFHNE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174685 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20649-42-7 | |

| Record name | trans-Coniferaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYCINNAMALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TPT01AD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0141782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.